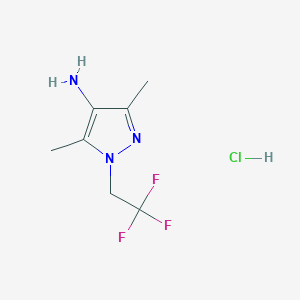
2-(piperazin-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(piperazin-1-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 1222197-25-2 . It has a molecular weight of 180.63 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O2.ClH/c9-6(10)5-8-3-1-7-2-4-8;/h7H,1-5H2,(H,9,10);1H . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be best to refer to a peer-reviewed paper or technical document related to this compound .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 180.63 and its IUPAC name is this compound . For more detailed physical and chemical properties, it would be best to refer to a peer-reviewed paper or technical document related to this compound .Wissenschaftliche Forschungsanwendungen
Therapeutic Uses and Drug Development
Piperazine derivatives, including "2-(piperazin-1-yl)acetic acid hydrochloride," have been identified as crucial scaffolds in the development of drugs with a wide range of therapeutic uses. These applications include antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of the resultant molecules, highlighting the flexibility of piperazine as a building block in drug discovery for various diseases (Rathi et al., 2016).
Antimycobacterial Activity
Piperazine and its analogues have shown potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This activity underscores the potential of piperazine-based molecules as vital components in the structural framework of new anti-TB agents. The review of anti-mycobacterial compounds over the past five decades has provided insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiding medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Chemical Research and Organic Synthesis
Piperazine derivatives play a significant role in chemical research, particularly in organic synthesis. The diverse pharmaceutical applications of piperazine and morpholine analogues are attributed to their broad spectrum of pharmacophoric activities. Recent developments in synthetic methods for piperazine and morpholine derivatives highlight the current trends in their synthesis and reveal their potent pharmacophoric activities, showcasing the ongoing interest in exploring these nuclei for pharmaceutical applications (Mohammed et al., 2015).
DNA Interaction Studies
Studies on compounds like Hoechst 33258, a derivative containing a piperazine group, have provided valuable insights into the interaction of small molecules with DNA. Hoechst 33258 is known for its strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This binding property has been exploited in fluorescent DNA staining for cell biology research, highlighting the significance of piperazine derivatives in understanding DNA structure and function (Issar & Kakkar, 2013).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperazin-1-yl)acetic acid hydrochloride involves the reaction of piperazine with chloroacetic acid followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "Piperazine", "Chloroacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Piperazine is dissolved in ethanol and reacted with chloroacetic acid in the presence of sodium hydroxide to form 2-(piperazin-1-yl)acetic acid.", "Step 2: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 2-(piperazin-1-yl)acetic acid.", "Step 3: The product is filtered, washed with ethanol, and dried to obtain the final product." ] } | |
CAS-Nummer |
1222197-25-2 |
Molekularformel |
C6H13ClN2O2 |
Molekulargewicht |
180.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



